Product packaging for 2-Amino-6-methoxyphenol(Cat. No.:CAS No. 40925-71-1)

2-Amino-6-methoxyphenol

Cat. No.: B1281700
CAS No.: 40925-71-1
M. Wt: 139.15 g/mol
InChI Key: QDXORTKZTNOXOP-UHFFFAOYSA-N
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Description

2-Amino-6-methoxyphenol (CAS 40925-71-1) is an ortho-substituted aminophenol derivative with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its unique structure, featuring adjacent amino and hydroxyl groups on a methoxy-substituted benzene ring, makes it a key precursor for synthesizing diverse heterocyclic systems, such as phenoxazines . A significant area of research involves its role as a scaffold for developing novel myeloperoxidase (MPO) inhibitors . MPO is a hemoprotein linked to inflammatory diseases and cardiovascular pathologies, including atherosclerosis. Researchers have utilized methoxyphenol-based compounds, like this compound derivatives, as reversible inhibitors that can protect high-density lipoprotein (HDL) from oxidation and promote cholesterol efflux, highlighting their potential in developing new pharmacological approaches . Furthermore, the structural motif of substituted aminophenols is extensively explored in corrosion science. Although specific data for this compound is limited, closely related nitrogen- and sulfur-containing aromatic compounds, such as 2-amino-6-methoxybenzothiazole, demonstrate outstanding adsorption and anticorrosion properties on carbon steels in aggressive acidic and chloride-rich environments, suggesting potential investigative applications for this compound class in material science . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1281700 2-Amino-6-methoxyphenol CAS No. 40925-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXORTKZTNOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512711
Record name 2-Amino-6-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-71-1
Record name 2-Amino-6-methoxyphenol
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Record name 2-amino-6-methoxyphenol
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Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Methoxyphenol

Direct Synthetic Routes to 2-Amino-6-methoxyphenol

Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps from readily available starting materials. One prominent precursor for this is guaiacol (B22219) (2-methoxyphenol). The synthesis from guaiacol typically involves a nitration step to introduce a nitro group onto the aromatic ring, followed by a subsequent reduction to form the desired amino group. The controlled nitration of guaiacol is a critical step to ensure the formation of the correct isomer, 2-methoxy-6-nitrophenol (B180549), which then serves as the immediate precursor to the final product. Industrial production often relies on this method, with careful control of reaction conditions to maximize yield and purity.

Synthesis via Functional Group Transformations

A common and versatile approach to synthesizing this compound involves the manipulation of functional groups on a pre-existing benzene (B151609) ring scaffold. This often provides better control over regioselectivity and can be adapted to produce a variety of derivatives.

Reduction of Nitro-Substituted Methoxyphenols

The reduction of a nitro group to an amino group is a fundamental and widely employed transformation in the synthesis of aromatic amines. In the context of this compound synthesis, the key intermediate is 2-methoxy-6-nitrophenol. Various reducing agents can be employed to effect this transformation.

A common laboratory and industrial method involves the use of sodium dithionite. For instance, suspending 2-methoxy-6-nitrophenol in a mixture of water and methanol (B129727), followed by the addition of sodium dithionite, effectively reduces the nitro group to yield this compound. prepchem.com Other established reducing systems include catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net The choice of reducing agent can be influenced by factors such as cost, scale, and the presence of other functional groups in the molecule. researchgate.net

PrecursorReducing Agent/ConditionsProduct
2-Methoxy-6-nitrophenolSodium dithionite, water/methanolThis compound
2-Methoxy-6-nitrophenolH₂, Pd/C catalystThis compound
2-Methoxy-6-nitrophenolSn/HCl or Fe/HClThis compound

Amination Strategies

Direct amination of the phenol (B47542) ring presents another synthetic avenue. While less common for the direct synthesis of this compound itself, amination strategies are crucial for creating more complex derivatives. Reductive amination, for example, involves the reaction of an aldehyde or ketone derivative of 6-methoxyphenol with an amine. evitachem.com This method is particularly useful for introducing substituted amino groups.

Another strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For instance, a bromo-substituted methoxyphenol could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to generate the corresponding amino-substituted methoxyphenol derivative.

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be modified to create a wide array of analogues and derivatives with potentially unique properties. These modifications often involve the introduction of halogens, or alkyl and aryl groups onto the aromatic ring.

Halogenated Derivatives (e.g., 2-Amino-6-bromo-4-methoxyphenol)

Halogenated derivatives of this compound are important synthetic intermediates. The synthesis of compounds like 2-Amino-6-bromo-4-methoxyphenol typically starts with a suitable methoxyphenol precursor. A common route involves the bromination of 4-methoxyphenol, followed by nitration and subsequent reduction of the nitro group. The bromination step often utilizes reagents like N-bromosuccinimide (NBS).

The synthesis of 2-Amino-6-bromo-4-methoxyphenol has been documented, with the final product being a solid with a melting point of 99°C. chembk.combiosynth.com This compound is used as a building block in organic synthesis for creating a variety of other organic compounds, including dyes and pigments. lookchem.com

DerivativePrecursorKey Synthetic Steps
2-Amino-6-bromo-4-methoxyphenol4-MethoxyphenolBromination, Nitration, Reduction
4-(Aminomethyl)-2-bromo-6-methoxyphenol2-MethoxyphenolBromination, Aminomethylation

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound scaffold can be achieved through various synthetic methods. Alkylation reactions, such as Friedel-Crafts alkylation, can be used to introduce alkyl groups onto the aromatic ring of a methoxyphenol precursor. For instance, the alkylation of 6-methoxyphenol with an ethyl halide under basic conditions can yield 2-ethyl-6-methoxyphenol.

For the synthesis of aryl-substituted derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. For example, an aryl-substituted 2-methoxyphenol derivative can be synthesized from maltol-derived oxidopyrylium cycloadducts and aryl acetylenes through an acid-mediated rearrangement. rsc.org

Furthermore, condensation reactions between an appropriately substituted aminophenol and an aldehyde can lead to the formation of Schiff bases, which can be subsequently reduced to yield N-alkylated or N-arylated derivatives. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines, including this compound. The focus lies on replacing hazardous reagents, utilizing renewable resources, employing catalytic methods, and using environmentally benign solvents.

Catalytic Hydrogenation: A cornerstone of green synthesis is the use of catalytic hydrogenation to reduce the nitro group of 2-methoxy-6-nitrophenol. This method offers high atom economy by using molecular hydrogen (H₂) as the reductant, producing water as the only byproduct. Various catalysts have been explored for the hydrogenation of nitroarenes, which are applicable to this synthesis. These include noble metals like palladium on supports such as carbon (Pd/C) or metal-organic frameworks, which have demonstrated high efficiency. bohrium.com

Catalytic Transfer Hydrogenation (CTH): To circumvent the risks associated with handling high-pressure gaseous hydrogen, Catalytic Transfer Hydrogenation (CTH) has emerged as a safer and more convenient alternative. nih.govresearchgate.net This technique employs a hydrogen donor molecule in the liquid phase, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), formic acid (HCOOH), or sodium borohydride (B1222165) (NaBH₄), to transfer hydrogen to the nitro group in the presence of a catalyst. nih.govresearcher.life For instance, magnetically recoverable catalysts like palladium supported on superparamagnetic iron oxide nanoparticles (Pd@SPIONs) have been used for the CTH of nitroarenes in green solvents like water. nih.gov Nickel boride (Ni₃B) supported on graphitic carbon nitride is another efficient catalyst for CTH using hydrazine hydrate. researcher.life

Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times, increase yields, and enhance the energy efficiency of chemical processes. arkat-usa.org While direct literature on the microwave-assisted reduction of 2-methoxy-6-nitrophenol is sparse, the technology has been successfully applied to the synthesis of various heterocyclic compounds and other reduction reactions. researchgate.neteurjchem.comresearchgate.net For example, the reduction of a nitro group on a related benzothiazole (B30560) derivative was achieved in high yield using Fe/HCl in ethanol (B145695), a process that could potentially be accelerated with microwave assistance. vjs.ac.vn

Photocatalysis: A particularly innovative green approach involves visible-light photocatalysis. This method uses light energy to drive the reduction of the nitro group. Studies on related nitroquinolines have shown successful reduction to anilines using a photosensitizer like Ru(bpy)₃Cl₂ and a mild, renewable reductant such as ascorbic acid (Vitamin C) in an aqueous solvent mixture. nih.gov This approach avoids harsh reagents and high temperatures, aligning perfectly with green chemistry principles.

Green Solvents and Catalysts: The choice of solvent is critical to the environmental impact of a synthesis. Water and ethanol are preferred green solvents for the reduction of nitroarenes. nih.govvjs.ac.vn Furthermore, there is a growing interest in using catalysts derived from waste materials or earth-abundant metals to improve sustainability. An example is the use of copper nanoparticles supported on waste glass for the reduction of nitrophenols, which provides an easily recyclable catalyst system. acs.org Similarly, nanoparticles synthesized using plant extracts offer a green alternative to conventionally prepared catalysts. brazilianjournals.com.brsciepublish.com

Table 1: Overview of Green Chemistry Approaches for Nitro Group Reduction

Green ApproachKey FeaturesExamples of Reagents/CatalystsPotential AdvantagesReference
Catalytic HydrogenationUses H₂ gas; high atom economy.Pd/C, Pd@MOF, PtO₂Clean (water is the only byproduct), efficient. bohrium.com
Catalytic Transfer Hydrogenation (CTH)Avoids high-pressure H₂ gas.Pd@Fe₃O₄ with HCOOH; Ni₃B/g-C₃N₄ with N₂H₄·H₂OSafer operational conditions, use of liquid hydrogen donors. nih.govresearcher.life
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Fe/HCl in ethanol under microwaveEnergy efficient, faster synthesis. arkat-usa.orgvjs.ac.vn
PhotocatalysisUses visible light as an energy source.Ru(bpy)₃Cl₂ with Ascorbic AcidMild conditions, uses renewable energy and reductants. nih.gov
Green Catalysts/SolventsUse of non-toxic, renewable, or recycled materials.Water, Ethanol; Cu on waste glass; Plant-extract-based nanoparticlesReduced environmental impact, improved sustainability, potential for catalyst recycling. nih.govvjs.ac.vnacs.orgbrazilianjournals.com.br

Optimization of Reaction Conditions and Yield

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. The reduction of the precursor, 2-methoxy-6-nitrophenol, is the critical step where optimization efforts are focused.

Effect of Catalyst and Catalyst Loading: The choice of catalyst and its concentration are paramount. In catalytic reductions, an optimal catalyst loading provides a sufficient number of active sites for the reaction to proceed efficiently without being wasteful or causing unwanted side reactions. For the reduction of nitrophenols, studies have shown that varying the catalyst amount significantly impacts the reaction rate and final conversion. mdpi.com For example, in a study on 4-nitrophenol (B140041) reduction, a catalyst concentration of 1.0 mol% was found to be optimal. mdpi.com

Influence of Reducing Agent: The nature and amount of the reducing agent are crucial. In a classical approach to synthesizing a related compound, 4-allyl-2-amino-6-methoxyphenol, a 61% yield was obtained using stannous chloride (SnCl₂) in ethanol. wiley.com In another synthesis of a benzothiazole derivative, the reduction of a similar nitrophenol precursor was optimized, finding that iron powder with concentrated hydrochloric acid in ethanol provided the best results, with a yield of approximately 95%. vjs.ac.vn For photocatalytic methods, the stoichiometry of the reductant is a key parameter to optimize; a study found that 4 equivalents of ascorbic acid gave the highest yield. nih.gov

Reaction Temperature and Time: Temperature control is essential for both selectivity and yield. The initial nitration of 2-methoxyphenol to form the precursor requires low temperatures (e.g., 0-5°C) to prevent the formation of isomers and degradation products. For the subsequent reduction step, the optimal temperature can vary widely depending on the chosen method. CTH reactions may be optimized at elevated temperatures, such as 80°C, to achieve a high conversion rate in a reasonable timeframe. nih.gov Reaction time must be sufficient for complete conversion of the starting material but short enough to prevent the degradation of the desired aminophenol product.

Solvent System: The solvent can influence the solubility of reactants and the catalyst's activity. For the photocatalytic reduction of a nitroquinoline, a solvent mixture of methanol and water (4:1) proved to be optimal, whereas polar aprotic solvents like DMF and MeCN were ineffective. nih.gov In many catalytic systems, protic solvents like ethanol or water are preferred for their ability to facilitate proton transfer steps in the reduction mechanism. nih.gov

Table 2: Optimization Parameters for the Synthesis of this compound

ParameterFactor to OptimizeExample Condition/FindingImpact on SynthesisReference
CatalystType and Loading1.0 mol% for a Cu(II) complex in 4-nitrophenol reduction.Determines reaction rate, efficiency, and cost. mdpi.com
Reducing AgentType and StoichiometryFe/conc. HCl in ethanol gave ~95% yield for a related nitrophenol.Affects yield, selectivity, and product purification. vjs.ac.vn
TemperatureReaction TemperatureNitration at 0-5°C; CTH reduction at 80°C.Controls reaction rate and minimizes side-product formation. nih.gov
SolventSolvent CompositionOptimal 4:1 MeOH/H₂O mixture for a photocatalytic reduction.Impacts reactant solubility and catalyst performance. nih.gov
TimeReaction DurationOptimized to achieve full conversion without product degradation.Balances reaction completion with process efficiency and product stability. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methoxyphenol and Its Coordination Complexes

Electronic Spectroscopy

Detailed electronic (UV-Vis) absorption spectra for 2-Amino-6-methoxyphenol and its coordination complexes are not available in the reviewed literature. Such spectra would provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and the auxochromic -OH, -NH₂, and -OCH₃ groups. Upon formation of coordination complexes, shifts in the absorption bands (either bathochromic or hypsochromic) would be expected, indicating interaction between the ligand and the metal ion's d-orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound are determined by the electronic transitions within the substituted benzene (B151609) ring. The molecule contains a phenol (B47542) chromophore with three auxochromes: an amino (-NH2) group, a hydroxyl (-OH) group, and a methoxy (B1213986) (-OCH3) group. These substituents, particularly the electron-donating amino and hydroxyl groups, are known to cause bathochromic (red) shifts of the primary absorption bands of the benzene ring (the E and B bands) and increase their intensity (hyperchromic effect).

While a specific experimental spectrum for this compound is not widely published, its UV-Vis absorption characteristics can be inferred from closely related compounds such as 2-aminophenol (B121084) and 4-aminophenol (B1666318). researchgate.netsielc.com The spectrum of 2-aminophenol in methanol (B129727) exhibits absorption maxima (λmax) that can be attributed to π → π* transitions within the aromatic system, influenced by the substituents. researchgate.net For 4-aminophenol, absorption maxima have been recorded at approximately 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com

The presence of the additional methoxy group in this compound is expected to further modify the absorption profile. Methoxy groups, similar to hydroxyl and amino groups, are electron-donating and typically induce a bathochromic shift. nih.gov Therefore, the absorption maxima for this compound are anticipated to occur at wavelengths similar to or slightly longer than those of 2-aminophenol, likely in the 270-300 nm range for the main B-band. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

Table 1: Typical UV-Vis Absorption Maxima for Aminophenol-Related Compounds

Compound Absorption Maxima (λmax) Solvent/Conditions
2-Aminophenol Not specified, spectrum provided Methanol
4-Aminophenol 194 nm, 218 nm, 272 nm Acidic Mobile Phase

This table is generated based on data from related compounds to provide context for the expected spectral properties of this compound.

Fluorescence Spectroscopy and Emission Properties

The fluorescence characteristics of a molecule are intrinsically linked to its electronic structure and the fate of its excited states. Aromatic amino acids and phenolic compounds are often fluorescent, and this compound, possessing both functionalities, is expected to exhibit fluorescent properties. The emission is anticipated to originate from the relaxation of the first excited singlet state (S1) to the ground state (S0).

Direct experimental data on the fluorescence of this compound is scarce. However, studies on related aminophenol derivatives and polymers provide insight into its potential behavior. For instance, Schiff bases synthesized from 2-aminophenol have been shown to be fluorescent, although sometimes weakly. nih.govresearchgate.net Research on a poly(diphenylamine-co-ortho-aminophenol) copolymer reported fluorescence with both excitation and emission peaks around 399 nm. niscpr.res.in This suggests that the aminophenol moiety can act as a fluorophore.

The fluorescence of this compound would be sensitive to environmental factors. The quantum yield and the position of the emission maximum are expected to be influenced by solvent polarity, pH, and the formation of hydrogen bonds. In particular, the phenolic hydroxyl and amino groups can undergo protonation or deprotonation depending on the pH, which would significantly alter the electronic structure of the molecule and, consequently, its fluorescence emission. For some phenolic Schiff bases, deprotonation of the hydroxyl group leads to a significant enhancement of fluorescence intensity. researchgate.net

Table 2: Fluorescence Properties of Related Aminophenol Compounds

Compound/Derivative Excitation Maxima (λex) Emission Maxima (λem) Notes
Poly(diphenylamine-co-ortho-aminophenol) ~399 nm ~399 nm Synchronous scan data. niscpr.res.in
2-Aminophenol Schiff Bases Not specified Long-wavelength emission observed Fluorescence properties are compound-specific. nih.gov

This table summarizes fluorescence data from related materials to infer the potential properties of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly suitable method for the analysis of this compound, as it allows for the separation of the compound from a complex mixture followed by its detection and identification. Given the polarity imparted by the amino and hydroxyl groups, reversed-phase high-performance liquid chromatography (HPLC) would be an effective separation technique.

A typical LC-MS method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) or a buffer to control the pH and ensure the ionization of the analyte for MS detection. The gradient elution, where the proportion of the organic solvent is increased over time, would facilitate the elution of the compound from the column. The retention time would be characteristic of the compound under the specific chromatographic conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is ideal for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]+. Adducts with other cations present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+, are also commonly observed. In negative ion mode, a deprotonated molecule [M-H]- would be expected due to the acidic nature of the phenolic hydroxyl group.

Tandem mass spectrometry (MS/MS) of the parent ion can be used to induce fragmentation and provide structural information. The fragmentation pattern of this compound would be dictated by its functional groups. Plausible fragmentation pathways for the [M+H]+ ion would include the neutral loss of small molecules such as water (H2O), carbon monoxide (CO), or ammonia (B1221849) (NH3). Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O).

Table 3: Predicted ESI-MS Adducts and Ions for this compound (C7H9NO2, Exact Mass: 139.0633)

Adduct/Ion Type Formula Calculated m/z
[M+H]+ [C7H10NO2]+ 140.0706
[M+Na]+ [C7H9NNaO2]+ 162.0525
[M+K]+ [C7H9NKO2]+ 178.0265

Data is based on theoretical predictions for the specified molecular formula.

Table 4: Plausible MS/MS Fragmentations for the [M+H]+ Ion (m/z 140.07)

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z)
140.07 H2O 122.06
140.07 NH3 123.06
140.07 CO 112.08

This table presents hypothetical fragmentation pathways based on the chemical structure.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of crystallographic databases indicates that a single-crystal X-ray structure for the parent compound, this compound, has not been publicly reported. Structural studies have been conducted on more complex derivatives or coordination complexes containing moieties derived from related phenols, but not on the isolated molecule itself.

Based on fundamental chemical principles and data from related aromatic structures, the molecular geometry of this compound can be predicted. The core of the molecule is a benzene ring, which would be largely planar. The substituent atoms (-OH, -NH2, -OCH3) would lie in or very close to the plane of the ring. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å. The C-O, C-N, and O-C(methyl) bond lengths and the angles around the sp2-hybridized ring carbons would be consistent with those observed in other substituted phenols and anilines. The presence of the polar functional groups would likely lead to the formation of intermolecular hydrogen bonds (e.g., O-H···N, N-H···O) in the solid state, which would govern the crystal packing arrangement. Without experimental data, a definitive analysis of the crystal system, space group, and unit cell parameters is not possible.

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of materials. It provides information on phase identification, crystal structure, and crystallite size. While specific PXRD data for this compound is not extensively available in the reviewed literature, analysis of related aminophenol isomers provides insight into the typical findings from this method.

PXRD patterns of materials are unique "fingerprints." The diffraction pattern for a crystalline solid shows sharp, well-defined peaks, while an amorphous material results in a broad halo. For instance, the XRD patterns of various isomers of aminophenol demonstrate their crystalline nature through distinct peaks at specific 2θ angles. Alterations in these patterns can signify changes in the material's physical properties. A study on o-aminophenol reported that after a specific biofield treatment, an increase in the intensity of the XRD peaks was observed, suggesting an enhancement in the crystalline quality. researchgate.net Furthermore, the crystallite size, calculated from the peak broadening using the Scherrer equation, was found to increase by 34.51% in the treated sample compared to the control. researchgate.net

This type of analysis is crucial for confirming the synthesis of a desired crystalline phase and for monitoring its stability. For coordination complexes, PXRD can confirm the formation of a new crystalline structure distinct from the parent ligand and metal salt.

Table 1: Comparative PXRD Data for o-Aminophenol

Sample Key Observations Reported Change in Crystallite Size (%)
Control o-Aminophenol Crystalline with characteristic peaks N/A

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It is particularly valuable for investigating organic radicals and transition metal complexes, providing details about their electronic structure. wikipedia.orglibretexts.org

While ESR studies specifically on the monomeric this compound radical are not prominent in the literature, the technique has been successfully applied to polymers and coordination complexes of related aminophenols. For example, ESR spectroscopy has been used to detect paramagnetic species in films of poly-o-aminophenol (POAP). A typical ESR spectrum of a POAP film exhibits a signal whose intensity varies with the applied potential, indicating the generation of radical species during electrochemical processes. researchgate.net

Table 2: Representative ESR/EPR Data for Aminophenol Derivatives and Complexes

Compound/Complex g-values Interpretation
Os(III) complex of N-(benzophenoxazine)-o-aminophenol derivative researchgate.net g1 = 2.600, g2 = 2.060, g3 = 2.000 Rhombic signal confirming a [Os(III)] state.

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides data on decomposition temperatures and the amount of residual mass. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate (Tmax).

A study of novel nano-sized Co(II), Ni(II), Cu(II), and Zn(II) complexes with a Schiff base ligand formed from 3-methoxysalicylaldehyde and 2-aminophenol demonstrated the utility of TGA in characterizing coordination compounds. researchgate.net The TGA curves for these complexes typically show multi-step decomposition patterns. The initial weight loss at lower temperatures (around 100-150°C) is often attributed to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand framework, ultimately leaving a stable metal oxide residue. For instance, the TGA of an oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol and its Co(II), Ni(II), and Cu(II) complexes revealed that the complexes were more thermally stable than the parent oligomer. researchgate.net The weight losses at 1000°C were 73.0% for the oligomer, compared to 58.0%, 53.5%, and 50.0% for the Co(II), Ni(II), and Cu(II) complexes, respectively, indicating a higher amount of thermally stable residue for the metal complexes. researchgate.net

Table 3: Thermal Decomposition Data for an Oligo-Aminophenol Derivative and its Metal Complexes

Compound Final Residue at 1000°C (%) Inferred Thermal Stability
Oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol researchgate.net 27.0 Base
Co(II) Complex researchgate.net 42.0 Higher
Ni(II) Complex researchgate.net 46.5 Higher

Morphological Characterization

The study of the surface topography, shape, and size of a material is crucial for understanding its properties and potential applications.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. It uses a focused beam of electrons to generate signals at the surface, producing detailed images. acs.org

SEM analysis of nano-sized metal complexes of the Schiff base derived from 3-methoxysalicylaldehyde and 2-aminophenol revealed important morphological features. researchgate.net Such analyses can show the particle size distribution, shape (e.g., spherical, rod-like, irregular), and the degree of aggregation. For example, in the synthesis of a graphene oxide-based poly(p-aminophenol) composite, Field Emission SEM (FE-SEM) images showed a wrinkled, sheet-like morphology characteristic of graphene oxide, with the polymer composite exhibiting a distinct surface texture. researchgate.net The morphology can significantly influence a material's properties, such as its catalytic activity or performance in electronic devices. SEM images can confirm whether a material has been successfully synthesized at the nanoscale and can provide visual evidence of its surface structure and texture.

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
o-Aminophenol
p-Aminophenol
3-Methoxysalicylaldehyde
N′-salicylidene-2-aminophenol
N-(benzophenoxazine)-o-aminophenol
poly-o-aminophenol (POAP)
Oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol
Graphene oxide

Computational Chemistry and Theoretical Studies on 2 Amino 6 Methoxyphenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For 2-Amino-6-methoxyphenol, DFT studies, typically employing the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide significant insights into its molecular characteristics. imist.maiosrjournals.orguaic.ro

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For substituted phenols, DFT methods have been shown to provide optimized geometries that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
C-O (hydroxyl)~1.36 Å
C-O (methoxy)~1.37 Å
C-N (amino)~1.40 Å
Bond AngleC-C-C (aromatic)~119 - 121°
C-O-H~109°
C-O-C~118°
C-C-N~120°
Dihedral AngleH-O-C-C~0° or 180°
C-O-C-CVaries
Note: These are typical values for similar substituted phenols and are presented for illustrative purposes.

Vibrational Frequency Predictions and Assignments

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. redalyc.org The vibrational frequencies are sensitive to the molecular structure and bonding.

For this compound, characteristic vibrational frequencies are expected for the O-H, N-H, C-H, C=C, C-O, and C-N bonds. DFT calculations can predict these frequencies, which are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical methods. researchgate.net The calculated IR spectrum can help in the identification and characterization of the compound. For example, the O-H stretching frequency can be indicative of intramolecular hydrogen bonding; a lower frequency compared to a free hydroxyl group suggests the presence of such an interaction. physchemres.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl~3600 (free), <3500 (H-bonded)
N-H Symmetric StretchAmino~3400
N-H Asymmetric StretchAmino~3500
C-H Aromatic StretchBenzene (B151609) Ring~3000 - 3100
C=C Aromatic StretchBenzene Ring~1450 - 1600
C-O StretchHydroxyl/Methoxy (B1213986)~1200 - 1300
C-N StretchAmino~1250 - 1350
Note: These are approximate ranges based on data for similar aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. science.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy~ -5.0 to -5.5
LUMO Energy~ -0.5 to -1.0
HOMO-LUMO Gap~ 4.0 to 5.0
Note: These values are estimations based on DFT calculations for analogous phenolic compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack or hydrogen bond donation. The aromatic ring itself will have regions of varying potential depending on the influence of the substituents.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. tandfonline.com These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 4: Predicted Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-E(HOMO)5.0 - 5.5
Electron Affinity (A)-E(LUMO)0.5 - 1.0
Electronegativity (χ)(I + A) / 22.75 - 3.25
Chemical Hardness (η)(I - A) / 22.0 - 2.5
Chemical Softness (S)1 / η0.4 - 0.5
Electrophilicity Index (ω)μ² / (2η)1.5 - 2.5
Note: These values are derived from the estimated HOMO and LUMO energies and are for illustrative purposes. iosrjournals.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related molecules, such as its derivatives or other phenolic compounds.

Computational simulations for this compound would involve preparing its 3D structure and docking it into the active site of a target protein. The process calculates the binding affinity, or scoring function, which estimates the strength of the interaction. For instance, studies on quinoline (B57606) derivatives, which share aromatic and amino features, have successfully used molecular docking to elucidate binding modes within protein targets like DNA topoisomerase. tandfonline.comnih.gov The insights gained from such simulations are crucial for predicting the biological activity and mechanism of action of novel compounds. nih.gov

The interaction profile of this compound with a protein active site can be predicted based on its functional groups: a primary amine (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) on a benzene ring. These groups can participate in various non-covalent interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: The hydroxyl and amino groups are potent hydrogen bond donors and acceptors. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. These interactions are fundamental to the specificity and affinity of ligand binding.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Ionic Interactions: The amino group can be protonated under physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+), which can then form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate.

In silico docking analyses of similar compounds, such as Schiff bases derived from aminophenols, reveal these precise types of interactions. nih.gov For example, docking studies on a Schiff base containing a 2-aminophenol (B121084) moiety highlighted hydrogen bonding and hydrophobic interactions as key determinants of its binding affinity. researchgate.net The analysis of these interactions helps in building a comprehensive profile of how this compound might bind to and modulate the function of a specific protein target.

Table 1: Potential Ligand-Protein Interactions for this compound

Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Hydroxyl (-OH) Hydrogen Bond Donor/AcceptorAsp, Glu, Asn, Gln, Ser, Thr, His, Main-chain C=O/N-H
Amino (-NH2) Hydrogen Bond Donor/AcceptorAsp, Glu, Asn, Gln, Ser, Thr, His, Main-chain C=O/N-H
Amino (protonated -NH3+) Ionic Interaction (Salt Bridge)Aspartate (Asp), Glutamate (Glu)
Methoxy (-OCH3) Hydrogen Bond AcceptorLys, Arg, His, Ser, Thr, Asn, Gln
Benzene Ring π-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val, Ile, Ala

Tautomerism and Conformational Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for analyzing the structural properties of molecules like this compound, including its potential tautomeric forms and stable conformations.

Tautomers are structural isomers of chemical compounds that readily interconvert. For molecules containing a hydroxyl group adjacent to an imine or amino group on an aromatic ring, phenol-imine and keto-amine tautomerism can occur. In the case of this compound, a proton transfer could occur between the hydroxyl and amino groups, although the phenolic form is overwhelmingly stable. In related Schiff base compounds derived from salicylaldehydes, the equilibrium between the enol (phenolic) and keto (quinonoid) forms is a well-studied phenomenon. znaturforsch.com Computational studies on these analogous systems consistently show that the enol tautomer is significantly more stable, often by more than 10 kcal/mol, primarily due to the formation of a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen atom. researchgate.net This stabilization makes the keto form less favorable. znaturforsch.com

Table 2: Comparison of Potential Tautomeric Forms

FeatureEnol (Phenolic) TautomerKeto (Quinonoid) Tautomer
Structure Contains -OH and -NH2 groups on the ringContains C=O in the ring and an imine-like group
Key Bonds C-OH (single), C-N (single)C=O (double), C=N (double)
Relative Stability Highly favoredHighly unfavored
Stabilizing Factors Aromaticity of the benzene ring, potential for intramolecular H-bondingLess stable due to loss of aromaticity

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in photonics and optoelectronics, including optical switching and frequency conversion. rsc.org The NLO response of a molecule is governed by its ability to alter its charge distribution in the presence of a strong electromagnetic field. Molecules with significant NLO properties often feature electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is a key source of NLO activity. researchgate.net

The compound this compound possesses features that make it a candidate for NLO activity. The amino (-NH2) and methoxy (-OCH3) groups are strong electron donors, while the phenyl ring acts as the π-conjugated bridge. Computational quantum chemistry, especially DFT using functionals like B3LYP, is a powerful tool for predicting the NLO properties of molecules. mdpi.comtandfonline.com Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications.

Theoretical studies on similar organic molecules, such as Schiff bases with donor-acceptor substitutions, have demonstrated significant NLO responses. mdpi.comresearchgate.net Calculations showed that the hyperpolarizability values of these compounds can be many times greater than that of urea, a standard reference material for NLO studies. mdpi.com The predicted NLO efficiency is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller HOMO-LUMO gap generally correlates with a larger β value and enhanced NLO activity. rsc.org

Table 3: Representative Calculated NLO Properties for an Analogous Schiff Base Ligand Compared to Urea

Compound/ComplexMethod/Basis SetDipole Moment (μ, Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)Relative β vs. Urea
Urea (Reference) DFT/B3LYP1.37~46~851x
Schiff Base Ligand (H2L) DFT/B3LYP4.893061190~14x

Data is illustrative and based on findings for a tetradentate Schiff base ligand (H2L) from reference mdpi.com to demonstrate the scale of NLO properties in related molecular structures.

Investigation of Biological Activities and Interactions of 2 Amino 6 Methoxyphenol and Its Coordination Complexes

Antimicrobial Activity

Coordination complexes involving 2-Amino-6-methoxyphenol derivatives often exhibit enhanced antimicrobial properties compared to the free ligands. scirp.orgresearchgate.net The introduction of a metal center can significantly augment the biological activity of the organic molecule, a principle that has been extensively explored in the development of new antimicrobial agents. scirp.org

Schiff base metal complexes derived from substituted 2-aminophenols have demonstrated notable antibacterial efficacy. Studies on complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) with a Schiff base ligand, 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol, showed good in-vitro antibacterial activity against several bacterial strains. researchgate.net The Pd(II) and Zn(II) complexes, in particular, exhibited a broad spectrum of activity. researchgate.net

For instance, these complexes were effective against Staphylococcus aureus (with inhibitory zones ranging from 16.0-27.0 mm), Escherichia coli (13.0-15.0 mm), and Proteus mirabilis (17.0-20.0 mm). researchgate.net Similarly, azomethine derivatives of 2-Amino-2-Methyl-1-Propanol, which share structural similarities, were tested against E. coli and Bacillus thuringiensis, showing varied zones of inhibition. ijpsr.comresearchgate.net This suggests that the imine group, common in Schiff bases derived from aminophenols, is crucial for their biological action. scirp.org It is a common finding that metal chelates possess greater antibacterial and antifungal activities than the individual ligands from which they are synthesized. scirp.org

The antifungal potential of these compounds is also a significant area of research. Metal(II) complexes with Schiff base ligands derived from 2-aminophenol (B121084) have been tested against various fungal isolates, including Aspergillus flavus, Aspergillus niger, and Mucor indicus. scirp.org The results consistently indicate that the metal complexes have superior antifungal activity compared to the uncomplexed Schiff base ligand. scirp.orgresearchgate.net For example, Schiff base ligands and their metal complexes have been screened against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, with results compared against the standard drug Ketoconazole. scirp.org Another study confirmed that a derivative, 2-amino-nonyl-6-methoxyl-tetralin muriate, possesses powerful antifungal activity in vitro against Candida albicans. nih.gov

Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits visible microbial growth. bmglabtech.com A study on azomethine chelates of Cu(II), Pd(II), Zn(II), and Cr(III) with the tridentate ligand 2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol (OVAP) provided specific MIC values. mdpi.com These metal complexes were screened against a range of bacterial and fungal strains and showed significantly enhanced antimicrobial activity compared to the free ligand. mdpi.com The MIC values for the complexes were found to be in the range of 4.25 to 7.50 μg/mL, which were comparable to standard drugs like ofloxacin (B1677185) and fluconazole. mdpi.com In contrast, the free OVAP ligand showed higher MIC values of 9.0–10.75 μg/mL. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of OVAP Metal Complexes (µg/mL)

Compound M. luteus E. coli S. marcescens A. flavus G. candidum F. oxysporum
OVAP Ligand 10.75 9.0 9.75 10.25 10.5 10.75
Cr(III) Complex 6.50 5.25 6.75 7.50 7.25 7.0
Cu(II) Complex 5.75 4.25 4.75 5.25 5.50 5.75
Pd(II) Complex 5.25 4.50 5.00 5.75 5.25 5.50
Zn(II) Complex 6.25 5.00 5.25 6.00 6.25 6.50

Data sourced from a study on azomethine chelates of the OVAP ligand. mdpi.com

Anticancer and Cytotoxic Potential

Derivatives and complexes of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Their biological activity often involves inducing programmed cell death (apoptosis) in cancer cells, sometimes with high selectivity. acs.orgmdpi.com

Numerous studies have evaluated the cytotoxic effects of this compound derivatives and their metal complexes against a variety of human cancer cell lines. For example, binuclear Cu(II) complexes of a Schiff base derived from 2,6-diformyl-4-methoxyphenol and 2-aminophenol showed promising antitumor efficacy against HepG-2 (liver carcinoma) and MCF-7 (breast cancer) cells, with one copper complex exhibiting an IC50 value of 12.81 μg/ml against HepG-2 cells. researchgate.net Another study on titanium(IV) complexes with ligands derived from 2-methoxyphenols reported significant activity against MCF-7, HCT-116, HT-29, PANC-1, and MDA-MB-468 cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.5 to 38 μM. acs.org The activity of these titanium complexes often surpassed that of the conventional chemotherapy drug cisplatin. acs.org Furthermore, a derivative named 8-Amino-6-Methoxy Quinolinium Picrate (8A6MQP) demonstrated higher inhibition against human breast cancer cell lines (MDA-MB-231) compared to cervical cancer cell lines (ME180) in an MTT assay. tandfonline.com

Table 2: In Vitro Cytotoxicity of this compound Derivatives and Complexes

Compound/Complex Cancer Cell Line Measurement Result
Copper (II) Complex researchgate.net HepG-2 (Liver) IC50 12.81 µg/mL
Copper (II) Complex researchgate.net MCF-7 (Breast) IC50 18.92 ± 0.91 µg/mL
Titanium (IV) Complex (3c) acs.org MCF-7 (Breast) GI50 0.5 µM
Titanium (IV) Complex (3c) acs.org HCT-116 (Colon) GI50 0.6 µM
Titanium (IV) Complex (3c) acs.org HT-29 (Colon) GI50 1.1 µM
Titanium (IV) Complex (3c) acs.org PANC-1 (Pancreatic) GI50 1.5 µM
8-Amino-6-Methoxy Quinolinium Picrate tandfonline.com MDA-MB-231 (Breast) MTT Assay High Inhibition
8-Amino-6-Methoxy Quinolinium Picrate tandfonline.com ME180 (Cervical) MTT Assay Lower Inhibition

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition concentration.

The anticancer effects of these compounds are attributed to several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov For instance, titanium(IV) complexes have been shown to cause G2/M cell cycle arrest, generate reactive oxygen species (ROS), and activate caspases, all of which are hallmarks of apoptosis. acs.org The anticancer activity of polyphenols, a class to which methoxyphenols belong, often involves inhibiting key cellular processes like angiogenesis and metastasis, and modulating signaling pathways that control cell survival and proliferation. mdpi.com

Molecular docking studies have provided further insight. A study on 8-Amino-6-Methoxy Quinolinium Picrate suggested that it inhibits the action of DNA topoisomerase 2-alpha, a protein associated with breast cancer. tandfonline.com Laticifer proteins from Calotropis procera were found to inhibit DNA synthesis by interfering with topoisomerase I activity, ultimately triggering apoptosis. nih.gov Other research on eugenol (B1671780), a related methoxyphenol, indicates its anticancer effects are mediated by targeting matrix metalloproteinases and inducing oxidative stress, which leads to cell cycle dysregulation and mitochondrial toxicity. nih.gov These findings highlight that this compound derivatives can act on multiple cellular targets to exert their cytotoxic effects against cancer cells. mdpi.com

Antioxidant Activity and Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. For this compound, the structural arrangement of an amino group, a hydroxyl group, and a methoxy (B1213986) group on the benzene (B151609) ring is pivotal to its ability to neutralize reactive oxygen species (ROS). The antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the electron-donating effects of the amino and methoxy substituents, which stabilize the resulting phenoxyl radical.

The capacity of this compound and its derivatives to scavenge free radicals is commonly evaluated using several standard in vitro assays. These assays operate via different mechanisms, providing a comprehensive profile of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically. Studies on various 2-methoxyphenol derivatives demonstrate their potential to reduce DPPH radicals, indicating strong antioxidant properties. researchgate.net The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation is generated, and the ability of a compound to reduce it is measured. This method is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com Derivatives of 2-methoxyphenol have shown effective neutralization of the ABTS radical, with their efficacy often compared to the standard antioxidant Trolox. researchgate.netnih.gov The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com It is a hydrogen atom transfer (HAT)-based method. rsc.org Methoxyphenol compounds have demonstrated significant activity in the ORAC assay, confirming their capacity to inhibit oxidative damage. researchgate.netnih.gov

Below is a representative table of antioxidant activity for methoxyphenol derivatives, illustrating typical data obtained from these assays.

CompoundDPPH IC50 (µM)ABTS TEACORAC Value (µmol TE/g)
Derivative A 45.81.122150
Derivative B 32.51.543240
Trolox (Standard) 28.21.001500
Ascorbic Acid (Standard) 25.51.05Not applicable

This table is illustrative and compiles representative data from studies on various methoxyphenol derivatives to show typical research findings.

Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of damage. The ability of a compound to inhibit this process is a crucial indicator of its protective antioxidant effects.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. nih.gov This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. nih.gov Studies on methoxyphenol derivatives have shown their ability to significantly inhibit the formation of TBARS, indicating a protective effect against lipid peroxidation. nih.govnih.gov This inhibition is attributed to the compound's ability to scavenge the lipid radicals (L• and LOO•) that propagate the peroxidation chain reaction.

The table below presents sample data on the inhibition of lipid peroxidation by methoxyphenol-related compounds.

CompoundLipid Peroxidation Inhibition (%) at 100 µMTBARS Assay IC50 (µM)
Methoxyphenol Derivative X 78.4%55.2
Methoxyphenol Derivative Y 85.1%42.8
α-Tocopherol (Standard) 92.3%28.9

This table is illustrative and shows representative data for methoxyphenol derivatives based on published research methodologies. nih.govresearchgate.net

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules like DNA is fundamental to their potential therapeutic applications. Coordination complexes of this compound and related Schiff bases are of particular interest for their ability to bind and cleave DNA.

The mode and affinity of a compound's binding to DNA can be elucidated through various spectroscopic and hydrodynamic techniques.

UV-Visible Absorption Titration : This technique monitors changes in the absorption spectrum of the compound upon the addition of DNA. An intercalative binding mode, where the molecule inserts itself between the base pairs of DNA, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength. tandfonline.com Studies on complexes of Schiff bases derived from related compounds like 2-amino-6-methoxybenzothiazole (B104352) have demonstrated these spectral changes, suggesting an intercalative interaction with Calf Thymus DNA (CT-DNA). researchgate.netresearchgate.net The binding constant (Kb) can be calculated from the spectral data.

Fluorescence Titration : The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. Competitive displacement assays using fluorescent probes like ethidium (B1194527) bromide (EB), which intercalates into DNA and fluoresces strongly, are also common. A decrease in the fluorescence of the EB-DNA complex upon the addition of the test compound indicates that it displaces EB, suggesting a competitive intercalative binding mode. nih.govnih.gov

Viscosity Titrations : Measuring the viscosity of a DNA solution upon the addition of a compound provides strong evidence for the binding mode. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity. tandfonline.comnih.gov In contrast, groove binding or electrostatic interactions cause little to no change in viscosity.

The following table summarizes typical DNA binding data for coordination complexes of related phenolic Schiff bases.

ComplexBinding ModeBinding Constant (Kb) (M⁻¹)
Complex 1 [Cu(L)₂] Intercalation4.5 x 10⁴
Complex 2 [Ni(L)₂] Intercalation/Groove Binding2.1 x 10⁴
Complex 3 [Co(L)₂] Intercalation3.8 x 10⁴

This table is illustrative, showing representative data for metal complexes of Schiff bases derived from structures similar to this compound. tandfonline.comnih.gov

The ability of coordination complexes to cleave DNA is a highly sought-after property for developing artificial nucleases and potential anticancer agents. This activity is typically assessed using gel electrophoresis with supercoiled plasmid DNA (like pBR322 or pUC19). Cleavage of one strand converts the supercoiled DNA (Form I) into a slower-migrating nicked circular form (Form II). A double-strand break results in the linear form (Form III).

Oxidative Cleavage : Many transition metal complexes can induce DNA cleavage in the presence of a reducing agent (like 3-mercaptopropionic acid) or an oxidizing agent (like hydrogen peroxide). at.ua This process often involves the generation of diffusible reactive oxygen species, such as hydroxyl radicals (•OH), which attack the deoxyribose sugar or nucleotide bases, leading to strand scission. at.ua

Photo-cleavage : Certain complexes can be activated by light (UV or visible) to induce DNA cleavage. researchgate.net This photo-activated process can occur through different mechanisms. In a Type-II pathway, the excited complex transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which then damages the DNA. at.uascience.gov

Studies on copper(II) complexes of Schiff bases derived from 2-amino-benzothiazoles have shown efficient cleavage of pBR322 DNA through both oxidative and photo-cleavage pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies focus on how modifications to the core structure affect its antioxidant and biomolecular interaction properties.

Influence of Substituents on Antioxidant Activity : The antioxidant capacity is highly dependent on the number and position of hydroxyl, amino, and methoxy groups. The ortho-position of the amino group relative to the hydroxyl group in this compound is significant. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups increases the electron density on the aromatic ring, facilitating hydrogen/electron donation from the phenolic hydroxyl (-OH) group and stabilizing the resulting radical. csic.es Replacing or modifying these groups can drastically alter activity. For instance, converting the amino group into a Schiff base can modulate the antioxidant and DNA binding properties.

Role of the Fused Ring System in Benzazole Derivatives : In related benzothiazole (B30560) or benzoxazole (B165842) derivatives, the nature of the fused heterocyclic ring significantly influences bioactivity. Studies have shown that a benzothiazole ring can enhance activity against certain bacterial strains compared to benzoxazole or benzimidazole (B57391) moieties. esisresearch.org

Impact of Lipophilicity and Steric Factors : Modifying the parent molecule with different alkyl or aryl groups can alter its lipophilicity, which affects cell membrane permeability and access to intracellular targets like DNA. Steric hindrance can also play a role; bulky substituents near the active functional groups may impede interaction with biological targets. nih.govnih.gov

Applications and Emerging Roles of 2 Amino 6 Methoxyphenol in Diverse Fields

Role in Coordination Chemistry and Metal Complexation

The presence of nitrogen and oxygen donor atoms in 2-Amino-6-methoxyphenol allows it to act as an effective chelating agent, forming stable complexes with a wide array of transition and rare-earth metals. These metal complexes are of significant interest due to their structural diversity and potential applications, particularly in catalysis.

Synthesis and Characterization of Metal Complexes (e.g., Schiff Bases)

A primary route to harnessing the coordinating potential of this compound is through its conversion into Schiff bases. These compounds are typically synthesized via a condensation reaction between the amino group of this compound (or its derivatives) and an aldehyde or ketone. ajol.infojocpr.com A common reactant is o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which reacts with 2-aminophenol (B121084) derivatives to form ligands that can coordinate with metal ions. jocpr.comimist.ma

The synthesis of these Schiff base ligands and their subsequent metal complexes often involves refluxing the reactants in an alcoholic medium, such as ethanol (B145695). ajol.infojocpr.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. jocpr.com

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the frequency of the azomethine (-C=N) and phenolic (-OH) group vibrations upon complexation indicates their involvement in bonding with the metal ion. jocpr.commdpi.com

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. academicjournals.org

Spectral Studies (UV-Vis): To investigate the electronic transitions within the complex, which helps in proposing the geometry (e.g., octahedral, tetrahedral, or square-planar). jocpr.comajrconline.org

Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides insight into the electronic structure of the metal center. nih.gov

X-ray Crystallography: To provide definitive information on the three-dimensional structure and bonding within the complex. nih.gov

Schiff bases derived from 2-aminophenol and its analogues have been used to synthesize complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). jocpr.com For instance, research has shown the synthesis of Co(II) and Cr(II) complexes from a Schiff base derived from vanillin (B372448) and 2-aminophenol. ajol.info Similarly, Fe(II) and Ni(II) have been complexed with the same ligand system. academicjournals.org The resulting complexes often exhibit geometries such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. jocpr.comajrconline.org

Table 1: Synthesis and Characterization of Metal Complexes with 2-Aminophenol-derived Schiff Bases
Metal IonAldehyde/Ketone PrecursorProposed GeometryKey Characterization FindingsReference
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)VanillinOctahedral (except Zn(II) - Tetrahedral)Coordination via azomethine nitrogen and methoxy (B1213986) oxygen. Metal to ligand ratio of 1:2. jocpr.com
Cr(II), Co(II)VanillinOctahedralComplexes were non-electrolytic in nature. ajol.info
Fe(II), Ni(II)VanillinOctahedralCoordination through two oxygen and one nitrogen atom. academicjournals.org
Mn(III)2-hydroxy-3-methoxy-5-methylbenzaldehydePseudo-octahedralIR spectra showed a strong band for the azomethine C=N bond. nih.gov

Catalytic Applications of Metal Complexes

The metal complexes derived from this compound and related Schiff bases are not merely structurally interesting; they also exhibit significant catalytic activity. Their ability to exist in various oxidation states and coordination environments makes them suitable for a range of chemical transformations.

One notable application is in oxidation reactions. For example, manganese(III) complexes with tetradentate Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol to 2-aminophenoxazin-3-one. nih.gov These complexes also demonstrate proficiency in the oxidation of styrene (B11656) to its corresponding oxirane (epoxide). nih.gov The mechanism is believed to involve the formation of a complex-substrate aggregate followed by an intramolecular electron transfer. nih.gov

Furthermore, transition metal Schiff base complexes have been investigated as catalysts for C-C cross-coupling reactions, which are fundamental in organic synthesis. rsc.org They have also been used to catalyze the oxidation of aniline (B41778) to azobenzene. mdpi.com The catalytic efficiency can vary significantly depending on the specific metal center and ligand structure. mdpi.com This highlights the potential for fine-tuning the catalyst's performance by modifying the ligand derived from the this compound scaffold.

Applications in Medicinal Chemistry and Drug Design

The structural framework of this compound is a valuable starting point for the development of new therapeutic agents. Its derivatives have been explored for a variety of biological activities, and the parent molecule serves as a key intermediate in the synthesis of more complex pharmaceuticals.

Development of Bioactive Molecules

The inherent chemical functionalities of this compound allow for its modification into a range of derivatives with significant biological potential. One common synthetic strategy is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound. ias.ac.innih.gov This reaction can be used to introduce an aminoalkyl group into phenolic structures, often enhancing their solubility and bioavailability. ias.ac.in For example, the Mannich reaction of eugenol (B1671780) (a related methoxyphenol) with formaldehyde (B43269) and dimethylamine (B145610) yields 4-alyl-6-(dimethylamino)methyl-2-methoxy phenol (B47542), a compound that has demonstrated antibacterial properties. scitepress.org

Derivatives of 2-aminophenol are also precursors to benzoxazoles, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. rsc.orgresearchgate.net Schiff bases synthesized from 2-aminophenol derivatives and their metal complexes have frequently shown enhanced biological activity compared to the free ligands. ajrconline.orgrsc.org Studies have demonstrated that complexes of Co(II), Cu(II), and Ni(II) can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. ajol.infojocpr.comrsc.org For instance, a Co(II) complex with a Schiff base from vanillin and 2-aminophenol showed a greater zone of inhibition against tested organisms than the ligand alone. ajol.info

Table 2: Bioactive Molecules Derived from 2-Aminophenol Scaffolds
Derivative ClassSynthetic RouteObserved Biological ActivityReference
Mannich BasesMannich ReactionAntimicrobial, Antitumor, Anti-inflammatory ias.ac.in
Schiff Base Metal ComplexesCondensation & MetalationAntibacterial, Antifungal, Anticancer rsc.org
BenzoxazolesCyclization of 2-aminophenol derivativesAntimicrobial, Anticancer, Anti-inflammatory rsc.orgresearchgate.net
2-Methoxyphenol DerivativesVarious synthetic modificationsAntioxidant researchgate.net

Precursors for Pharmaceutical Intermediates

Beyond its direct use in bioactive derivatives, this compound and its close relatives are crucial intermediates in the synthesis of more complex pharmaceutical compounds. The most prominent application in this area is the synthesis of benzoxazoles. rsc.orgresearchgate.net The reaction of a 2-aminophenol with precursors like aldehydes, ketones, or carboxylic acids leads to the formation of the benzoxazole (B165842) ring system. rsc.orgresearchgate.netmdpi.comnih.gov This heterocyclic motif is a core component of many marketed drugs and compounds in clinical development. researchgate.net

The synthesis of secondary amines is another area where this compound derivatives are employed. For instance, 2-methoxy-5-((phenylamino)methyl)phenol can be synthesized through the condensation of an aniline with 3-hydroxy-4-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base. mdpi.com Such secondary amines are important starting materials for pharmaceuticals, including antidepressants and analgesics. mdpi.com

Utility in Materials Science and Functional Materials

The applications of this compound extend into the realm of materials science, where its unique structure can be leveraged to create materials with specific functions. Its derivatives have been explored for their potential in developing new materials with tailored properties.

For example, the thermal decomposition of metal complexes derived from Schiff bases, including those from 2-aminophenol analogues, can be a route to synthesizing pure metal oxides. imist.ma These oxides, such as CoO and NiO, have important applications in electronics and catalysis. The Schiff base complex acts as a precursor that decomposes under controlled heating to yield the desired nanoscale material. imist.ma

Additionally, compounds related to this compound are used in the synthesis of dyes and dithiocarbamates. mdpi.com The ability to form stable, colored complexes with metals also suggests potential applications in sensor technology and as components in functional polymers.

Polymeric Materials Synthesis

The bifunctional nature of this compound, possessing both an amine and a phenolic hydroxyl group, allows it to act as a monomer in various polymerization reactions. It is particularly relevant in the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.itresearchgate.net

The synthesis of polyamides can be achieved through the direct polycondensation of a diamine monomer with a dicarboxylic acid. researchgate.netresearchgate.netrasayanjournal.co.in In this context, derivatives of this compound can be utilized as either the amine or, after modification, the acid component. For instance, creating diamine monomers from methoxyphenols allows for the subsequent reaction with commercial diacids to form novel polyamides. researchgate.net These polymers often exhibit enhanced solubility in organic solvents due to the presence of pendent groups, a desirable property for processing and film casting. researchgate.net The resulting polyamide films can demonstrate high tensile strength and thermal stability, with degradation temperatures often exceeding 350°C. researchgate.net

Similarly, polyimides are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. aidic.itresearchgate.net The incorporation of structures similar to this compound into the polymer backbone can impart flexibility and improve processability without compromising the high thermal stability characteristic of polyimides. researchgate.netkpi.ua Research into bio-based monomers from sources like lignin, which includes guaiacol (B22219) (2-methoxyphenol) structures, is driving the development of sustainable high-performance polymers, including epoxy thermosets and polymethacrylates. rsc.orgacs.org This highlights the potential of methoxyphenol derivatives in creating advanced, sustainable materials. acs.org

Table 1: Typical Properties of High-Performance Polymers Derived from Aromatic Amine Monomers This table presents representative data for high-performance polymers synthesized using monomers structurally related to this compound, illustrating the potential characteristics of polymers incorporating this compound.

Polymer TypeGlass Transition Temp. (Tg)Tensile StrengthElongation at BreakThermal Stability (Td)
Aromatic Polyamide 160–245°C researchgate.net122 MPa rsc.org6.7% rsc.org>350°C researchgate.net
Aromatic Polyimide 259–320°C researchgate.net105–125 MPa researchgate.net9–12% researchgate.net>500°C researchgate.net
Lignin-derived Epoxy Thermoset >150°C rsc.org~80 MPa rsc.org~5% rsc.org>340°C rsc.org
Lignin-derived Polymethacrylate 100-190°C acs.orgNot specifiedNot specified>300°C acs.org

Optoelectronic Materials

The field of organic electronics leverages conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. beilstein-journals.org Schiff base compounds, which can be readily synthesized from the condensation reaction of an amine like this compound and an aldehyde, are a class of materials extensively studied for their optoelectronic properties. bohrium.comresearchgate.net

The electronic properties of these materials, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine their suitability for specific applications. The difference between these levels, the band gap, is a critical parameter for optoelectronic materials. acs.org Research on oligo-Schiff-base derivatives has shown that these materials can possess low band gaps, which is advantageous for photovoltaic applications. bohrium.com The molecular structure can be tailored by selecting different aldehyde precursors to react with the aminophenol, thereby tuning the optical and electronic properties of the resulting material. acs.orgacs.org

For example, studies on nonfullerene acceptors (NFAs) have demonstrated that modifying the peripheral chemical groups on a core molecular structure can significantly alter the HOMO/LUMO energy levels and, consequently, the material's light-absorption and charge-transport characteristics. acs.org The presence of both electron-donating (amino, methoxy) and electron-accepting (hydroxyl) groups in this compound provides a rich platform for designing chromophores with significant nonlinear optical (NLO) responses, which are crucial for applications in optical communications and data processing. beilstein-journals.orgacs.org The synthesis of polymers or oligomers from this compound derivatives can lead to materials with effective charge transfer, making them candidates for use in organic electronic devices. bohrium.commdpi.com

Table 2: Research Findings on Optical Properties of Related Organic Materials This table summarizes key optical and electronic properties of organic materials structurally analogous to derivatives of this compound, indicating their potential for optoelectronic applications.

Material ClassKey FeatureOptical Band Gap (Eg)Application Area
Oligo-Schiff-base Oligomer of 2-aminophenol derivative1.88 eV bohrium.comPhotovoltaics, Optoelectronics bohrium.com
Nonfullerene Acceptor (NFA) Tunable peripheral groups1.50–2.06 eV acs.orgOrganic Solar Cells, NLO acs.org
Salicylaldehyde-based TSCs Functionalized Schiff base4.13–4.18 eV acs.orgNonlinear Optics acs.org
2-Aminopyrimidine Derivative Quadrupolar chromophoreVaries with solvent (solvatochromism) beilstein-journals.orgOrganic Electronics, Sensors beilstein-journals.org

Sensor Development and Chemodetection

Chemical sensors are devices that transform chemical information into an analytically useful signal. The development of selective and sensitive chemosensors is a significant area of research with applications in environmental monitoring, clinical diagnostics, and industrial process control. lth.se Schiff base derivatives of this compound are excellent candidates for chemosensors due to their ability to act as ligands, binding selectively with specific metal ions or anions. smolecule.comresearchgate.net

This binding event often triggers a measurable change in the compound's physical properties, such as its color (colorimetric sensing) or fluorescence (fluorometric sensing). researchgate.net For instance, a Schiff base derived from 2-amino-6-methoxybenzothiazole (B104352), a molecule with similar functional motifs, has been shown to act as a colorimetric sensor for fluoride (B91410) and cyanide anions and as a "turn-off" fluorescent sensor for copper (II) ions. researchgate.net The sensing mechanism relies on the interaction between the analyte and the nitrogen and oxygen atoms within the Schiff base ligand, which alters the electronic state of the molecule and thus its interaction with light. researchgate.netresearchgate.net

The versatility of the synthesis allows for the creation of a wide range of sensors by reacting the aminophenol with various aldehydes, each yielding a Schiff base with a unique three-dimensional structure and binding pocket. This tunability enables the design of sensors with high selectivity for a particular target analyte. researchgate.netresearchgate.net Furthermore, these functional molecules can be immobilized on solid supports, such as electrospun nanofibers, to create practical, reusable sensor devices for pre-concentrating and detecting trace amounts of toxic metals in aqueous solutions. researchgate.net

Table 3: Chemodetection Applications of Schiff Base Derivatives This table outlines examples of chemosensors based on Schiff base compounds, demonstrating the potential of this compound derivatives in sensor technology.

Sensor TypeTarget Analyte(s)Detection MethodKey Finding
Colorimetric & Fluorescent Cu(II), Fluoride (F-), Cyanide (CN-)Color change, Fluorescence quenchingHigh selectivity and sensitivity for specific ions. researchgate.net
Fluorescent "off-on" Fluoride (F-)Fluorescence enhancementDetection limit of 6.76 μM. researchgate.net
Nanofiber Sorbent Toxic Metals (As, Cd, Ni, Pb)Adsorption / Pre-concentrationFast adsorption kinetics (<20 min). researchgate.net
Photochromic Sensor Not specifiedPhotochromismPotential application in molecular switches. researchgate.net

Environmental Fate and Degradation Pathways of 2 Amino 6 Methoxyphenol

Abiotic Degradation Mechanisms

The breakdown of 2-Amino-6-methoxyphenol in the environment, independent of living organisms, is primarily driven by photodegradation and chemical oxidation.

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a significant abiotic fate for this compound. Research indicates that phenolic compounds, in general, are susceptible to solar photolysis. mdpi.com The presence of a methoxy (B1213986) group, as in this compound, can influence the rate and pathway of this degradation. For instance, studies on related compounds like 2-methoxyphenol show it can be degraded to other compounds such as catechol and phenol (B47542) through photocatalytic processes. jelsciences.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading various aromatic amines and phenols, suggesting a similar potential for this compound. jelsciences.com

The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) and cerium dioxide (CeO2). jelsciences.com For example, a study on the photocatalytic degradation of other aminophenols demonstrated complete breakdown in a matter of hours under visible light irradiation with a Cu2O photocatalyst. tsijournals.com The degradation efficiency of such processes can reach over 95%. jelsciences.comresearchgate.net

Chemical Oxidation Pathways

Chemical oxidation in the environment often involves reactive oxygen species. For phenolic compounds like this compound, oxidation can lead to the formation of various intermediates. The methoxy group may be cleaved, leading to the formation of catechol (1,2-dihydroxybenzene), which can then be further oxidized to 1,2-benzoquinone. mdpi.com These transformation products are often more susceptible to further degradation.

Studies on similar phenolic compounds have shown that oxidation is a key degradation pathway. For instance, the antioxidant effects of aminomethyl derivatives of 2-methoxyphenol have been studied, indicating the susceptibility of the parent structure to oxidation. foodandnutritionjournal.org The stability of related compounds like 2-Amino-5-methoxyphenol can be influenced by factors such as pH and temperature, which can promote oxidation. cymitquimica.com

Biotic Degradation Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial component of its environmental fate.

Microbial Degradation in Environmental Matrices

Microorganisms play a significant role in the breakdown of phenolic compounds in soil and water. researchgate.net Various bacterial and fungal strains have been identified that can utilize aromatic compounds as a source of carbon and energy. researchgate.netfrontiersin.org The degradation process often involves enzymes such as monooxygenases and dioxygenases that break down the aromatic ring. researchgate.netsemanticscholar.org

For example, some bacteria can degrade aminophenols by releasing ammonia (B1221849) either before or after the cleavage of the aromatic ring. frontiersin.org The degradation of related compounds like 2,6-dichloro-4-nitrophenol (B181596) by Cupriavidus sp. has been shown to proceed via oxidative denitration. semanticscholar.org Fungi are also known to be principal agents in the degradation of polyphenols. researchgate.net The degradation of this compound in environmental matrices like soil is expected to be influenced by the presence and activity of such microbial communities. The half-life of related phenolic compounds in soil can range from days to years, depending on their structure and the environmental conditions. researchgate.net

Environmental Impact Assessment

Assessing the environmental impact of this compound involves evaluating its potential toxicity to various organisms. While specific ecotoxicity data for this compound is limited, information on related compounds provides some insight.

For instance, ecotoxicity tests conducted on various aminophenol and methoxyphenol derivatives have been performed to determine their effects on algae, daphnids, and fish. env.go.jp The toxicity of such compounds can vary significantly, with some showing acute toxicity at low concentrations. env.go.jp The degradation products of these compounds can also exhibit toxicity. mdpi.com Therefore, a comprehensive environmental impact assessment would require further testing of this compound and its degradation intermediates. Regulatory frameworks often require such assessments to ensure the environmental safety of chemicals. epa.govindustrialchemicals.gov.au

Interactive Data Table: Degradation of Related Phenolic Compounds

CompoundDegradation ProcessConditionsEfficiency/RateReference
2-methoxyphenolPhotocatalytic Degradation15 mg/L CeO2-TiO2, 30 minDegraded to catechol and phenol jelsciences.com
2-amino phenolPhotocatalytic DegradationCu2O, Visible Light, 2.0 hrsComplete degradation tsijournals.com
4-amino phenolPhotocatalytic DegradationCu2O, Visible Light, 2.5 hrsComplete degradation tsijournals.com
2,6-dichloro-4-nitrophenolMicrobial DegradationCupriavidus sp. CNP-8, 35 hrsComplete degradation semanticscholar.org
NaphthaleneBiodegradationWastewater inoculum, 12°CHalf-life: 2.6–7.6 days acs.org

Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 6 Methoxyphenol

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are prominently used for the analysis of 2-Amino-6-methoxyphenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A common approach for the analysis of aminophenols involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for separating 5-Amino-2-methoxyphenol, a related isomer, utilizes a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method is often scalable for preparative separation to isolate impurities. sielc.com The purity of commercially available 2-Amino-6-bromo-4-methoxyphenol is often determined by HPLC, indicating its utility in quality control. tcichemicals.com

ParameterTypical Value/Condition
Column Reverse-phase C18
Mobile Phase Acetonitrile/Water with acidifier (e.g., phosphoric acid, formic acid)
Detection UV, Mass Spectrometry (MS)
Application Purity assessment, quantification, impurity isolation

This table represents typical HPLC conditions for aminophenol analysis and may be adapted for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particle size columns (typically < 2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity. This technique is particularly advantageous for analyzing complex samples or for high-throughput screening.

For the analysis of amine and phenol (B47542) compounds, UHPLC coupled with high-resolution mass spectrometry (HRMS) offers enhanced sensitivity and identification capabilities. explorationpub.com A chemical isotope labeling strategy, such as using ¹²C-/¹³C-dansyl chloride, can further improve the MS response of these compounds. explorationpub.com While specific methods for this compound are not extensively detailed in the provided results, the methodologies developed for similar compounds are directly applicable. For example, a UHPLC-HRMS method for analyzing amine and phenol compounds in Baijiu used an ACQUITY BEH C18 column with a gradient elution of water and acetonitrile, both containing formic acid. explorationpub.com

ParameterExample ConditionReference
System Agilent 1290 Infinity UHPLC with 6546 Q-TOF explorationpub.com
Column ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) explorationpub.com
Mobile Phase A 0.1% (v/v) formic acid, 5% (v/v) ACN, 94.9% (v/v) water explorationpub.com
Mobile Phase B 0.1% (v/v) formic acid in ACN explorationpub.com
Flow Rate 0.18 mL/min explorationpub.com
Column Temperature 50℃ explorationpub.com

This table showcases a UHPLC method for amine and phenol compounds, adaptable for this compound analysis.

The analysis of underivatized amino acids, which share functional groups with this compound, can be challenging due to their hydrophilicity and lack of strong chromophores. chromatographyonline.com UHPLC methods using columns like the Acclaim RSLC Polar Advantage II and charged aerosol detection (CAD) have been developed to overcome these issues, allowing for the separation of numerous underivatized amino acids in under 10 minutes. chromatographyonline.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenols, GC analysis can be performed directly or after a derivatization step to improve volatility and chromatographic behavior. epa.gov

The analysis of methoxyphenols, such as those found in wood smoke, is often performed using GC coupled with mass spectrometry (GC/MS). nih.gov This approach offers high sensitivity and specificity. nih.gov To improve the analysis of polar compounds like phenols, a derivatization step is often employed. researchgate.net Common derivatization reagents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The resulting methylated or pentafluorobenzyl ether derivatives are more volatile and less polar, leading to better peak shapes and improved separation on standard GC columns. epa.govresearchgate.net

TechniqueDescription
Direct Analysis Underivatized phenols can be analyzed by GC with a Flame Ionization Detector (FID). epa.gov
Derivatization Phenols can be derivatized with reagents like diazomethane or PFBBr to form more volatile ethers, which can then be analyzed by GC/FID or GC with an Electron Capture Detector (ECD). epa.gov

This table summarizes GC approaches for phenol analysis.

An improved GC/MS method for determining methoxyphenols in atmospheric particulate matter reported recoveries of 63-100% and a precision of 2-6%. nih.gov The analytical limit of detection was 0.002 µg/mL. nih.gov

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and are often used for quantification.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The concentration of the analyte is determined by Beer-Lambert's law. Phenolic compounds exhibit characteristic UV absorption bands arising from π→π* transitions in the aromatic ring.

For 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, a related compound, the UV-Vis spectrum shows a maximum absorption (λₘₐₓ) at 280 nm. The study of 2-aminophenol (B121084) in different solvents revealed that the position of the absorption maxima is influenced by the solvent polarity. researchgate.net This solvatochromic effect should be considered when developing a quantitative UV-Vis method. The destruction of phenols in a sample can be monitored by the disappearance of the UV/Vis absorption band around 270 nm. researchgate.net

CompoundSolventλmax (nm)
4-(Aminomethyl)-2-bromo-6-methoxyphenol HClNot specified280
2-AminophenolMethanol (B129727)~235, ~285
2-AminophenolDMSO~240, ~300

This table shows the UV absorption maxima for related phenolic compounds.

Colorimetric Assays

Colorimetric assays involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. These assays are often simple, rapid, and suitable for high-throughput screening.

While specific colorimetric assays for this compound are not detailed in the provided search results, methods for detecting related functional groups, such as aldehydes and ketones, are well-established. nih.govnih.gov For example, the 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) assay is widely used for the quantification of aldehydes and ketones, forming a colored hydrazone adduct. nih.govnih.gov Phenols with electron-donating substituents have been noted to interfere with some colorimetric assays, such as the ABTS assay for galactose oxidase activity. nih.gov This highlights the importance of method validation and understanding potential interferences when developing a colorimetric assay for a specific compound like this compound.

Electrochemical Detection Methods

Electrochemical methods offer a powerful approach for the detection of this compound due to their high sensitivity, rapid response, and cost-effectiveness. The presence of easily oxidizable functional groups—the phenolic hydroxyl and the aromatic amine—makes this compound electroactive. Techniques such as voltammetry and amperometry can be utilized for its quantification.

The fundamental principle involves the oxidation of this compound at the surface of a working electrode when a specific potential is applied. This electrochemical reaction generates a current that is proportional to the concentration of the analyte. The selectivity and sensitivity of these methods can be significantly enhanced by modifying the electrode surface with various nanomaterials or polymers.

While specific studies on this compound are not extensively documented, the methodologies applied to structurally similar compounds like other aminophenol and methoxyphenol isomers provide a clear framework for its analysis. For instance, the electrochemical behavior of 4-aminophenol (B1666318) has been widely studied, often using glassy carbon electrodes (GCE) or carbon paste electrodes (CPE) modified with materials that catalyze the oxidation reaction and prevent electrode fouling. scientificlabs.co.ukresearchgate.net A study on 2-methoxyphenol demonstrated its electrochemical demethylation to form a surface-confined catechol, which could then be used for electrocatalytic applications. acs.orgnih.gov This highlights the reactivity of the methoxyphenol group under electrochemical conditions.

Similarly, sensors developed for other phenolic derivatives, such as 2-nitrophenol (B165410) and resorcinol, utilize modified electrodes to achieve low detection limits. rsc.orgnih.gov These modifications can include metal oxide nanoparticles, conductive polymers, or carbon nanotubes, which increase the electrode's active surface area and improve electron transfer kinetics. rsc.orgmdpi.com Amperometric biosensors, often based on enzymes like tyrosinase or laccase that react with phenolic compounds, also represent a viable strategy, though fouling can be a challenge. researchgate.net

The table below summarizes the performance of various electrochemical sensors for compounds analogous to this compound, illustrating the potential analytical figures of merit achievable.

AnalyteElectrode SystemTechniqueLinear RangeDetection Limit (LOD)Reference
4-AminophenolSingle-Wall Carbon Nanotubes-Nafion Film/GCENot SpecifiedNot Specified0.8 nM scientificlabs.co.uk
4-AminophenolMesoporous Silica/CPEAccumulation followed by measurement0.025 - 3 mg/L0.01 mg/L researchgate.net
2-NitrophenolZnO/RuO₂ Nanoparticles/Nafion/GCEAmperometry0.1 nM - 0.01 mMNot Specified rsc.org
ResorcinolZnFe₂O₄ Nanoparticles/Ionic Liquid/CPESquare Wave Voltammetry (SWV)3.0 - 500 µM1.46 µM nih.gov
AcebutololCarbon Paste Electrode (CPE)Square Wave Voltammetry (SWV)0.06 - 10 µM2.06 nM abechem.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. researchgate.net For this compound, derivatization is employed primarily to enhance its performance in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The main goals are to increase volatility and thermal stability for GC analysis and to introduce a chromophore or fluorophore for enhanced UV-Visible or fluorescence detection in HPLC. jfda-online.comshimadzu.com

The two reactive sites on this compound available for derivatization are the primary amine (-NH₂) and the phenolic hydroxyl (-OH) groups.

For Gas Chromatography (GC) Analysis: The polar nature of the amine and hydroxyl groups makes this compound non-volatile, requiring derivatization prior to GC analysis. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens in the -NH₂ and -OH groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for derivatizing phenolic compounds, yielding thermally stable derivatives with characteristic mass spectra that are ideal for MS detection. researchgate.net

Acylation: This method involves reacting the analyte with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. This converts the amine and hydroxyl groups into amide and ester linkages, respectively. A study on oxidative hair dye ingredients, which include various aminophenols, successfully used in-situ derivatization with acetic anhydride for accurate GC-MS quantification. mdpi.com

For High-Performance Liquid Chromatography (HPLC) Analysis: Derivatization for HPLC aims to attach a molecular tag that strongly absorbs UV-visible light or exhibits fluorescence, thereby significantly lowering detection limits. researchgate.net

Pre-Column Derivatization: The analyte is derivatized before injection into the HPLC system. Common reagents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent derivatives.

9-fluorenylmethylchloroformate (FMOC-Cl): Reacts with amines to form derivatives with strong UV absorbance and fluorescence. researchgate.net

4-Fluoro-7-nitrobenzofurazan (NBD-F): A highly reactive reagent that labels primary and secondary amines under mild conditions to yield derivatives detectable by both fluorescence and visible absorbance. dojindo.com

Post-Column Derivatization: The analyte is first separated on the HPLC column and then mixed with a derivatizing reagent before reaching the detector. shimadzu.com This approach avoids potential issues with separating multiple derivatized products but requires additional hardware. mdpi.com

The choice of derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.

The table below presents a summary of common derivatization reagents applicable to the functional groups found in this compound.

Derivatizing ReagentAbbreviationTarget Functional Group(s)Analytical TechniqueAdvantageReference
Acetic Anhydride-Amine, HydroxylGC-MSProtects reactive groups, improves thermal stability. mdpi.com
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAmine, HydroxylGC-MSForms stable TBDMS derivatives with characteristic mass fragments. sigmaaldrich.comresearchgate.net
9-fluorenylmethylchloroformateFMOC-ClAmineHPLC-FLD/UVAdds a highly fluorescent and UV-active group. researchgate.net
4-Fluoro-7-nitrobenzofurazanNBD-FAmineHPLC-FLD/UV-VisHighly reactive, forms fluorescent and colored derivatives. researchgate.netdojindo.com
Dansyl ChlorideDNS-ClAmine, PhenolHPLC-FLDProduces highly fluorescent derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-methoxyphenol, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 2-nitro-6-methoxyphenol with reducing agents (e.g., H₂/Pd-C) under inert atmospheres. Monitor pH to avoid over-reduction. Yield optimization requires controlled temperature (25–40°C) and solvent selection (ethanol/water mixtures preferred for solubility) .
  • Coupling reactions : Use Ullmann or Buchwald-Hartwig amination for introducing the amino group. Catalytic systems (CuI or Pd-based) require ligands like 1,10-phenanthroline to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (hot water or ethanol) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-N stretch at 1250–1350 cm⁻¹). Compare with reference spectra in PubChem .
  • NMR : Use DMSO-d₆ as solvent. Assign peaks: methoxy protons (~3.8 ppm, singlet), aromatic protons (6.5–7.2 ppm, multiplet), and amino protons (broad, ~5 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (methanol/water). Refine structures using SHELXL (space group determination, R-factor < 0.05) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with dilute acetic acid, absorb with inert material (vermiculite), and dispose as hazardous waste .
  • Storage : In amber glass vials under nitrogen, at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

  • Methodology :

  • Graph-set analysis : Use Mercury Software to classify motifs (e.g., R₂²(8) for N-H···O bonds). Compare with Etter’s rules for predictability .
  • Thermal analysis : DSC/TGA to study stability. Hydrogen-bond networks often increase melting points (e.g., >180°C) .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict intermolecular interactions .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

  • Methodology :

  • Controlled experiments : Vary substituents (e.g., electron-withdrawing groups at position 4) to isolate electronic vs. steric effects .
  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates. For example, nitro-reduction kinetics differ by solvent polarity .
  • Meta-analysis : Cross-reference datasets from PubChem and crystallographic databases (CCDC) to identify outliers .

Q. How can this compound act as a ligand in coordination chemistry?

  • Methodology :

  • Complex synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Monitor pH (6–7) to prevent precipitation .
  • Characterization : ESI-MS for molecular ion peaks. Magnetic susceptibility measurements (e.g., Evans method) for metal-ligand stoichiometry .
  • Catalytic testing : Evaluate Suzuki-Miyaura coupling efficiency (TOF > 500 h⁻¹) using aryl halides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.